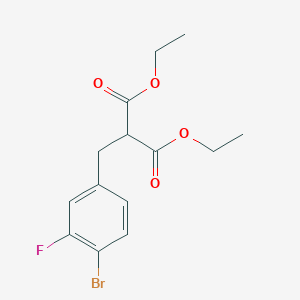

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate

Description

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate (CAS: VCID: VC17485487; molecular formula: C₁₄H₁₆BrFO₄) is a halogenated malonate ester with a benzyl substituent bearing bromine and fluorine atoms at the 4- and 3-positions, respectively. Its molecular weight is 347.18 g/mol, and its structure comprises a central malonate core with two ethyl ester groups and a substituted benzyl moiety .

Synthesis: The compound is typically synthesized via nucleophilic substitution, where diethyl malonate reacts with 4-bromo-3-fluorobenzyl halides under basic conditions. This method leverages the malonate’s enolate formation to attack the benzyl electrophile .

These halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules in drug discovery .

Properties

Molecular Formula |

C14H16BrFO4 |

|---|---|

Molecular Weight |

347.18 g/mol |

IUPAC Name |

diethyl 2-[(4-bromo-3-fluorophenyl)methyl]propanedioate |

InChI |

InChI=1S/C14H16BrFO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-11(15)12(16)8-9/h5-6,8,10H,3-4,7H2,1-2H3 |

InChI Key |

ASMPINNRWIFXOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)Br)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-bromo-3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of diethyl 2-(4-bromo-3-fluorobenzyl)malonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Nucleophilic substitution: Products include substituted benzyl derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or other reduced forms of the ester groups.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that similar malonate derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine and fluorine atoms may enhance these effects by modifying the compound's interaction with cellular targets .

- Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the formation of more complex molecules.

- Building Block for Synthesis : Diethyl 2-(4-bromo-3-fluorobenzyl)malonate can be used as a starting material for synthesizing various biologically active compounds through reactions such as alkylation and acylation .

- Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes, contributing to the development of chiral drugs with enhanced efficacy and reduced side effects .

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of malonate derivatives, including diethyl 2-(4-bromo-3-fluorobenzyl)malonate. The research demonstrated that these compounds could induce apoptosis in cancer cells and inhibit their proliferation through specific molecular interactions. This study underscores the potential of diethyl 2-(4-bromo-3-fluorobenzyl)malonate as a lead compound in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of similar compounds. The findings indicated that these malonates could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests that diethyl 2-(4-bromo-3-fluorobenzyl)malonate may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of diethyl 2-(4-bromo-3-fluorobenzyl)malonate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Findings :

- Bromine vs. Fluorine : Bromine’s larger atomic size increases polarizability and reactivity in cross-coupling reactions compared to fluorine. For example, Suzuki couplings with bromine-substituted malonates proceed faster than fluorinated analogs .

- Fluorine’s Electronic Effects : Fluorine’s electronegativity stabilizes adjacent groups, making Diethyl 2-(4-fluorobenzyl)malonate more resistant to hydrolysis than its brominated counterpart .

Substituent Position and Number

Substituent positioning alters steric and electronic environments:

Key Findings :

- Nitro Groups : Nitro-substituted malonates (e.g., ) exhibit higher electrophilicity, favoring nucleophilic aromatic substitutions over halogen-mediated couplings .

Additional Functional Groups

Malonates with non-halogen substituents exhibit distinct properties:

Key Findings :

Key Findings :

Biological Activity

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is characterized by the presence of a bromo and a fluoro substituent on the benzyl moiety, which can influence its reactivity and biological interactions. The general structure can be represented as follows:

This compound typically exists as a pale yellow oil and demonstrates solubility in organic solvents, which is advantageous for various biological assays.

The biological activity of Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound can modulate enzyme activity through competitive or non-competitive inhibition, leading to altered metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes, which can affect cell proliferation and apoptosis.

- Receptor Binding : It may bind to receptors that play critical roles in signaling pathways related to cancer and inflammation.

Biological Activity Data

The biological activity of Diethyl 2-(4-bromo-3-fluorobenzyl)malonate has been assessed through various assays. Below is a summary table of its reported activities:

| Biological Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Inhibition of VEGFR-2 | 0.34 | HL-60 (Leukemia) | |

| Cytotoxicity against MCF-7 (Breast) | 17 | MCF-7 | |

| Inhibition of CYP3A4 | 0.34 | Liver Microsomes |

Case Studies

- VEGFR-2 Inhibition : A study demonstrated that derivatives of Diethyl 2-(4-bromo-3-fluorobenzyl)malonate exhibited potent inhibition against the VEGFR-2 receptor, which is crucial for angiogenesis in tumors. This suggests potential applications in cancer therapy aimed at restricting tumor blood supply.

- Cytotoxicity Assays : In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound induces cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent.

- Metabolic Stability : Research has highlighted the metabolic stability of this compound when tested against liver microsomes, suggesting that it may have favorable pharmacokinetic properties for drug development.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. For instance, modifications in the substituents on the benzyl ring have been shown to significantly alter IC50 values against various cancer cell lines, emphasizing the importance of structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.